molecular formula C13H21NO2S B5267577 N,N-diethyl-4-propylbenzenesulfonamide

N,N-diethyl-4-propylbenzenesulfonamide

Cat. No.: B5267577
M. Wt: 255.38 g/mol
InChI Key: GJNKTMQTFPJQPT-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-propylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group (N-propyl) at the para position and a diethylamino group (-N(CH₂CH₃)₂) at the adjacent position. Sulfonamides are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile biological activity and stability.

Properties

IUPAC Name

N,N-diethyl-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-4-7-12-8-10-13(11-9-12)17(15,16)14(5-2)6-3/h8-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNKTMQTFPJQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-propylbenzenesulfonamide typically involves the reaction of 4-propylbenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Propylbenzenesulfonyl chloride+DiethylamineThis compound+HCl\text{4-Propylbenzenesulfonyl chloride} + \text{Diethylamine} \rightarrow \text{this compound} + \text{HCl} 4-Propylbenzenesulfonyl chloride+Diethylamine→this compound+HCl

The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-propylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives of the original compound

Scientific Research Applications

N,N-diethyl-4-propylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N,N-diethyl-4-propylbenzenesulfonamide with two structurally related sulfonamides:

Compound Name Substituents on Benzene Ring Amino Group Sulfonamide Substituent Key Properties (Inferred)
This compound Diethylamino (-N(CH₂CH₃)₂) at C4 Propyl (-CH₂CH₂CH₃) Para position Higher lipophilicity (logP ~3.5–4.0*)
4-(Dimethylamino)-N-propylbenzenesulfonamide Dimethylamino (-N(CH₃)₂) at C4 Propyl (-CH₂CH₂CH₃) Para position Lower lipophilicity (logP ~2.5–3.0*)
N,N-Diethyl-3-amino-4-methoxybenzenesulfonamide Diethylamino (-N(CH₂CH₃)₂) at C3, Methoxy (-OCH₃) at C4 Ethyl (-CH₂CH₃) Meta position Enhanced solubility (due to -OCH₃), logP ~2.0–2.5*

*Hypothetical logP values based on alkyl/aryl group contributions.

Key Observations:

Amino Group Alkylation: The diethylamino group in the target compound increases lipophilicity compared to the dimethylamino analog . This difference impacts membrane permeability and metabolic stability, making the diethyl variant more suitable for hydrophobic environments (e.g., blood-brain barrier penetration). The methoxy group in N,N-diethyl-3-amino-4-methoxybenzenesulfonamide enhances polarity, improving aqueous solubility but reducing lipid bilayer penetration.

Sulfonamide Substituent Position and Chain Length: The propyl chain on the sulfonamide group balances steric bulk and flexibility. Shorter chains (e.g., methyl) may reduce stability, while longer chains (e.g., butyl) could hinder binding in biological targets. The para-substitution in the target compound and 4-(dimethylamino)-N-propylbenzenesulfonamide ensures optimal electronic effects, whereas meta-substitution in N,N-diethyl-3-amino-4-methoxybenzenesulfonamide alters resonance and dipole interactions.

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